![molecular formula C19H12O5 B2462222 2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione CAS No. 20926-81-2](/img/structure/B2462222.png)
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione
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Overview
Description
The compound “2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione” is a complex organic molecule. It contains a benzodioxol group, which is a type of aromatic ether, and an indene-1,3-dione group, which is a polycyclic compound containing a fused cyclopentadiene and a ketone .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzodioxol and indene groups), carbonyl groups (from the dione), and a carbon-carbon double bond (from the prop-2-enoyl group) .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The aromatic rings might undergo electrophilic aromatic substitution, the carbonyl groups might undergo nucleophilic addition, and the carbon-carbon double bond might undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility might be influenced by the polar carbonyl groups and the nonpolar aromatic rings .Scientific Research Applications
Kinetic Studies and Catalysis
The compound 2-[(E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione and its derivatives have been studied for their kinetic properties in various reactions. For instance, Selvaraj and Rajendran (2014) investigated the kinetics of synthesis of a related compound, 2,2-di(prop-2-ynyl)-1H-indene-1,3(2H)-dione, using a novel phase-transfer catalyst under ultrasonic conditions, highlighting the enhanced reaction rate under these conditions (Selvaraj & Rajendran, 2014).
Synthesis of Heterocyclic Compounds
The synthesis of polyfunctional fused heterocyclic compounds using indene-1,3-diones has been a subject of research. Hassaneen et al. (2003) described the reaction of indene-1,3-dione derivatives with other compounds to form various heterocyclic structures, providing insights into the chemical behavior and potential applications of these derivatives (Hassaneen et al., 2003).
Tautomeric Preferences and Structural Analysis
Dobosz, Ośmiałowski, and Gawinecki (2010) conducted density functional theory (DFT) studies on the tautomeric preferences of 1,3-diketone derivatives, including 2-(quinolin-2(1H)-ylidene)-2H-indene-1,3-dione, to understand their stability and structural characteristics (Dobosz, Ośmiałowski, & Gawinecki, 2010).
Synthesis of Novel Compounds
Chauhan et al. (2008) detailed the synthesis of novel benzothiazepines incorporating the 1,3-benzodioxol nucleus, showcasing the versatility of indene-1,3-dione derivatives in synthesizing diverse organic compounds (Chauhan et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O5/c20-14(7-5-11-6-8-15-16(9-11)24-10-23-15)17-18(21)12-3-1-2-4-13(12)19(17)22/h1-9,17H,10H2/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIXXTXWWWACNQ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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